Cas no 88511-45-9 (2-(azidomethyl)furan)
2-(azidomethyl)furan Chemical and Physical Properties
Names and Identifiers
-
- Furan, 2-(azidomethyl)-
- 2-(azidomethyl)furan
- 2-azidomethyl-furan
- SCHEMBL13655458
- 88511-45-9
- QEQAMKKRBKQSPC-UHFFFAOYSA-N
- EN300-273110
- AKOS010631905
- furylmethylazide
- 2-azidomethyl furan
-
- MDL: MFCD14652344
- Inchi: 1S/C5H5N3O/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2
- InChI Key: QEQAMKKRBKQSPC-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CN=[N+]=[N-]
Computed Properties
- Exact Mass: 123.043261792Da
- Monoisotopic Mass: 123.043261792Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 27.5Ų
2-(azidomethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-273110-0.05g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 0.05g |
$162.0 | 2023-09-10 | |
| Enamine | EN300-273110-0.1g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 0.1g |
$241.0 | 2023-09-10 | |
| Enamine | EN300-273110-0.25g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 0.25g |
$347.0 | 2023-09-10 | |
| Enamine | EN300-273110-0.5g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 0.5g |
$546.0 | 2023-09-10 | |
| Enamine | EN300-273110-1.0g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 1g |
$699.0 | 2023-06-03 | |
| Enamine | EN300-273110-2.5g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 2.5g |
$1370.0 | 2023-09-10 | |
| Enamine | EN300-273110-5.0g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 5g |
$2028.0 | 2023-06-03 | |
| Enamine | EN300-273110-10.0g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 10g |
$3007.0 | 2023-06-03 | |
| Enamine | EN300-273110-1g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 1g |
$699.0 | 2023-09-10 | |
| Enamine | EN300-273110-5g |
2-(azidomethyl)furan |
88511-45-9 | 95% | 5g |
$2028.0 | 2023-09-10 |
2-(azidomethyl)furan Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-(azidomethyl)furan
Recent Advances in the Application of 2-(Azidomethyl)furan (CAS: 88511-45-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(azidomethyl)furan (CAS: 88511-45-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and bioconjugation. This heterocyclic azide derivative serves as a valuable building block for click chemistry, enabling efficient and selective modifications of biomolecules. Recent studies have explored its utility in the synthesis of novel drug candidates, bioconjugates, and functional materials, highlighting its importance in modern medicinal chemistry.
A key area of research involves the use of 2-(azidomethyl)furan in bioorthogonal chemistry, where its azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This property has been leveraged for site-specific protein labeling, live-cell imaging, and targeted drug delivery systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-(azidomethyl)furan into antibody-drug conjugates (ADCs), enhancing their stability and therapeutic efficacy. The study reported a 40% improvement in tumor targeting efficiency compared to traditional conjugation methods.
In addition to its applications in bioconjugation, 2-(azidomethyl)furan has shown promise as a precursor for the synthesis of furan-based pharmacophores. Recent computational and experimental studies have identified its derivatives as potential inhibitors of various disease-relevant enzymes, including kinases and proteases. A 2024 paper in ACS Chemical Biology detailed the development of a novel series of furan-azole hybrids derived from 2-(azidomethyl)furan, exhibiting potent activity against drug-resistant bacterial strains with MIC values in the low micromolar range.
The safety profile and pharmacokinetic properties of 2-(azidomethyl)furan derivatives have also been investigated in recent preclinical studies. While the parent compound shows moderate cytotoxicity at high concentrations (IC50 > 100 μM in most cell lines), strategic structural modifications have yielded derivatives with improved selectivity indices. Current research efforts are focused on optimizing the balance between reactivity and biocompatibility for in vivo applications, with particular attention to reducing potential off-target effects in therapeutic contexts.
Looking forward, the unique chemical properties of 2-(azidomethyl)furan position it as a valuable tool for advancing multiple areas of pharmaceutical research. Ongoing studies are exploring its use in PROTAC design, radiopharmaceutical development, and smart drug delivery systems. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in addressing current challenges in targeted therapy and precision medicine.
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